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Compound of Interest

Compound Name: Futoamide

Cat. No.: B1256265

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the total synthesis of Furosemide, a potent
loop diuretic used in the treatment of edema and hypertension. The synthesis of Furosemide,
chemically known as 4-chloro-2-[(furan-2-yImethyl)amino]-5-sulfamoylbenzoic acid, is outlined
here through two primary, industrially relevant routes. The protocols are based on established
patent literature and academic publications, offering a comprehensive guide for laboratory-
scale synthesis.

Overview of Synthetic Strategies

Two principal synthetic pathways for Furosemide have been widely reported and are detailed
below:

e Route 1: Starting from 2,4-Dichlorobenzoic Acid. This classic approach involves the
chlorosulfonation of 2,4-dichlorobenzoic acid, followed by ammonolysis to form the key
sulfonamide intermediate. The final step is a nucleophilic aromatic substitution reaction with
furfurylamine.

e Route 2: Starting from 4-Chloro-2-fluorotoluene. This alternative synthesis begins with the
photochlorination of 4-chloro-2-fluorotoluene to the corresponding benzotrichloride.
Subsequent chlorosulfonation, ammonolysis, and condensation with furfurylamine yield
Furosemide. This route can offer advantages in terms of yield and purity.[1][2]
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Route 1: Synthesis from 2,4-Dichlorobenzoic Acid

This synthetic route is a well-established method for the preparation of Furosemide.

Logical Workflow for Route 1
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Caption: Synthetic pathway of Furosemide starting from 2,4-Dichlorobenzoic Acid.

Experimental Protocols

Step 1: Chlorosulfonation of 2,4-Dichlorobenzoic Acid
This step introduces the chlorosulfonyl group onto the aromatic ring.
o Materials:
o 2,4-Dichlorobenzoic acid
o Chlorosulfonic acid
o Catalyst (e.g., Sulfuric acid, Iron trichloride, or Zinc dichloride)[3][4]
o |ce water
e Procedure:
o In a suitable reactor, charge chlorosulfonic acid and the selected catalyst.[3]

o Gradually add 2,4-dichlorobenzoic acid to the stirred mixture, maintaining the temperature
between 130-150°C.[5][6] The molar ratio of 2,4-dichlorobenzoic acid to chlorosulfonic
acid is typically around 1:3.5.[7]

o The reaction is generally carried out for 1 to 6 hours.[5][6]
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o After the reaction is complete, cool the mixture to room temperature.

o Carefully pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the
product, 2,4-dichloro-5-chlorosulfonylbenzoic acid.[5]

o Filter the precipitate and wash with cold water until the filtrate is neutral.[5]
Step 2: Ammonolysis of 2,4-Dichloro-5-chlorosulfonylbenzoic Acid
The chlorosulfonyl group is converted to a sulfonamide in this step.
e Materials:
o 2,4-Dichloro-5-chlorosulfonylbenzoic acid
o Ammonia solution (e.g., ammonia water)
o Hydrochloric acid
e Procedure:

o Add the crude 2,4-dichloro-5-chlorosulfonylbenzoic acid portion-wise to a stirred ammonia
solution, maintaining the temperature below 10°C.[8]

o Stir the mixture for approximately 3 hours at 10-15°C.[7]

o Acidify the reaction mixture with hydrochloric acid to a pH of 1-2 to precipitate the product,
2,4-dichloro-5-sulfamoylbenzoic acid.[7][9]

o Filter the precipitate, wash with water, and dry. The product can be purified by
recrystallization from an ethanol-water mixture.[5][9]

Step 3: Condensation with Furfurylamine
The final step involves the reaction of the sulfonamide intermediate with furfurylamine.
e Materials:

o 2,4-Dichloro-5-sulfamoylbenzoic acid
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[e]

Furfurylamine

o

Sodium hydroxide

Dichloromethane

[¢]

[¢]

Hydrochloric acid

e Procedure:

o A mixture of 2,4-dichloro-5-sulfamoylbenzoic acid and furfurylamine is heated. The
reaction can be carried out in the presence of a solvent or neat.[10]

o After the reaction, the mixture is cooled, and an aqueous solution of sodium hydroxide is
added to dissolve the product.[10]

o The resulting solution is washed with dichloromethane to remove unreacted furfurylamine
and byproducts.[10]

o The aqueous layer is then acidified with hydrochloric acid to precipitate Furosemide.[10]

o The crude Furosemide is collected by filtration, washed with water, and can be purified by
recrystallization from ethanol.

Quantitative Data for Route 1

. Melting Point .
Step Product Yield (%) °C) Purity (%)
2,4-Dichloro-5-
2 sulfamoylbenzoic  ~79.3 232-234 >99 (HPLC)[5][7]
Acid
3 Furosemide 35-50 (overall) 206-208 -[2][11]

Route 2: Synthesis from 4-Chloro-2-fluorotoluene

This more modern approach offers potentially higher yields and purity of the final product.
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Logical Workflow for Route 2
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Caption: Synthetic pathway of Furosemide starting from 4-Chloro-2-fluorotoluene.

Experimental Protocols

Step 1: Photochlorination of 4-Chloro-2-fluorotoluene
This step involves the radical chlorination of the methyl group.
e Materials:

o 4-Chloro-2-fluorotoluene

o Gaseous chlorine

e Procedure:

o

In an apparatus equipped for photochemical chlorination, treat 4-chloro-2-fluorotoluene
with gaseous chlorine.[1]

o

Bubble chlorine gas at a flow rate of 12-16 g/h per mole of the starting material.[1]

[¢]

Maintain the reaction temperature at 85-95°C for 11-12 hours under UV irradiation.[1]

[¢]

The product, 4-chloro-2-fluoro-benzotrichloride, can be purified by vacuum distillation.
Step 2: Chlorosulfonylation and Ammonolysis of 4-Chloro-2-fluoro-benzotrichloride

This two-part step first introduces the chlorosulfonyl group and then converts it to a
sulfonamide.

o Materials:

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b1256265?utm_src=pdf-body-img
https://patents.google.com/patent/WO1996012714A1/en
https://patents.google.com/patent/WO1996012714A1/en
https://patents.google.com/patent/WO1996012714A1/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1256265?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

4-Chloro-2-fluoro-benzotrichloride

[e]

(¢]

Sulfuric chlorohydrin (chlorosulfonic acid)

Sulfuric acid

[¢]

[¢]

Ammonium hydroxide (30%)

[e]

Dichloromethane (optional)

e Procedure:

o Add 4-chloro-2-fluoro-benzotrichloride to a preheated (60-140°C) mixture of sulfuric
chlorohydrin and sulfuric acid.[11]

o Maintain the reaction mixture at 140-150°C for 1-3 hours.[11]

o Cool the mixture and pour it into ice water to precipitate the intermediate, which is then
hydrolyzed to 4-chloro-2-fluoro-5-chlorosulfonylbenzoic acid.[1]

o Filter the wet intermediate and add it in portions to a 30% ammonium hydroxide solution,
keeping the temperature below 10°C.[1][11]

o Stir the solution for 2 hours.[1]

o Acidify the solution with 30% sulfuric acid to a pH of 2.0 and cool to 0°C to precipitate 4-
chloro-2-fluoro-5-sulfamoylbenzoic acid.[1][11]

Step 3: Condensation with Furfurylamine
This final step is a condensation reaction to yield Furosemide.
e Materials:

o 4-Chloro-2-fluoro-5-sulfamoylbenzoic acid

o Furfurylamine

o Glacial acetic acid
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e Procedure:

o Heat a mixture of 4-chloro-2-fluoro-5-sulfamoylbenzoic acid and furfurylamine (molar ratio
of about 1:5) to 95°C for 2 hours.[12]

o After the reaction is complete, pour the mixture into water and acidify to pH 4 with glacial

acetic acid to precipitate Furosemide.[12]

o Collect the crystalline product by filtration, wash with water, and recrystallize from ethanol.

[12]

: o :

Step Product Yield (%) Purity (%)
4-Chloro-2-fluoro-

1 ] ] 95.0 (total)
benzotrichloride
4-Chloro-2-fluoro-5-

2 ) ) 94-97 (HPLC)[12]
sulfamoylbenzoic Acid

3 Furosemide

Analytical Data for Furosemide

The identity and purity of the synthesized Furosemide should be confirmed by analytical

methods.

Spectroscopic Data
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Technique Key Data
Spectra available in various databases.[13][14]
1H NMR
[15][16]
13C NMR Spectra available in various databases.[13][14]
Characteristic peaks for functional groups can
IR (KBr) be observed. Spectra are available in public
databases.[17][18][19]
Molecular ion peak corresponding to the
Mass Spec molecular weight of Furosemide (330.74 g/mol )

is expected.[17][20]

Note: For detailed peak assignments and interpretation of spectra, refer to the cited
spectroscopic databases.

Disclaimer: These protocols are intended for informational purposes for qualified researchers
and should be carried out in a properly equipped laboratory under appropriate safety
precautions. All procedures should be performed in accordance with institutional and
governmental safety regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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